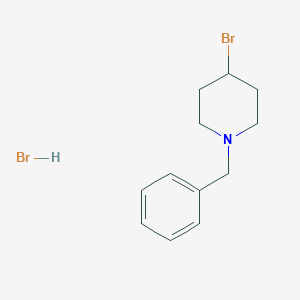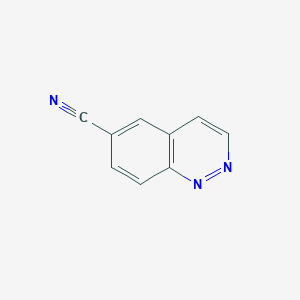
6-Cinnolinecarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cinnoline-6-carbonitrile is a heterocyclic compound that belongs to the cinnoline family. Cinnolines are nitrogen-containing bicyclic compounds that have significant pharmacological and chemical importance. The structure of cinnoline-6-carbonitrile consists of a cinnoline ring with a cyano group (-CN) attached to the sixth position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cinnoline-6-carbonitrile can be synthesized through various methods. One common approach involves the reaction of 3-bromo-4(1H)-cinnoline with copper(I) cyanide in pyridine, yielding 1,4-dihydro-4-oxocinnoline-3-carbonitrile. This intermediate is then converted into 4-chlorocinnoline-3-carbonitrile by treatment with phosphoryl chloride. The final step involves catalytic hydrogenation of the chloro-compound in the presence of a base to produce cinnoline-6-carbonitrile .
Another method involves the microwave-assisted one-pot green synthesis of cinnoline derivatives inside natural Lycopodium clavatum sporopollenin microcapsules. This method uses ethyl 5-cyano-4-methyl-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate and 1-nitro-2-phenylethylene in the presence of piperidine as a base at 100°C for 20 minutes .
Industrial Production Methods
Industrial production methods for cinnoline-6-carbonitrile typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to achieve the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions
Cinnoline-6-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Catalytic hydrogenation can reduce cinnoline-6-carbonitrile to form other compounds.
Substitution: The cyano group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation typically uses palladium or platinum catalysts.
Substitution: Reagents such as thiourea, carbanions, and hydrazines are used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of cinnoline-6-carbonitrile.
Reduction: Reduced forms of cinnoline-6-carbonitrile.
Applications De Recherche Scientifique
Cinnoline-6-carbonitrile has a wide range of scientific research applications, including:
Chemistry: Used as a synthetic intermediate for the preparation of various heterocyclic compounds.
Biology: Investigated for its potential as an antibacterial, antifungal, and antimalarial agent.
Medicine: Explored for its anticancer, anti-inflammatory, and analgesic properties.
Industry: Utilized in the development of materials with unique optical and electronic properties.
Mécanisme D'action
The mechanism of action of cinnoline-6-carbonitrile involves its interaction with specific molecular targets and pathways. For example, certain cinnoline derivatives act as human neutrophil elastase inhibitors, exhibiting reversible competitive inhibition. This activity is attributed to the compound’s ability to bind to the active site of the enzyme, preventing substrate access .
Comparaison Avec Des Composés Similaires
Cinnoline-6-carbonitrile can be compared with other similar compounds, such as quinoxalines and quinazolines. These compounds share a similar bicyclic structure with two nitrogen atoms in the ring. cinnoline-6-carbonitrile is unique due to its specific substitution pattern and the presence of the cyano group at the sixth position .
List of Similar Compounds
Quinoxalines: Known for their antibacterial and anticancer properties.
Quinazolines: Used in medicinal chemistry for their anti-inflammatory and analgesic activities.
Propriétés
Numéro CAS |
318276-75-4 |
|---|---|
Formule moléculaire |
C9H5N3 |
Poids moléculaire |
155.16 g/mol |
Nom IUPAC |
cinnoline-6-carbonitrile |
InChI |
InChI=1S/C9H5N3/c10-6-7-1-2-9-8(5-7)3-4-11-12-9/h1-5H |
Clé InChI |
QVZFZRFRHYQCCW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=CN=N2)C=C1C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


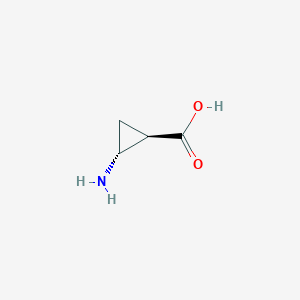
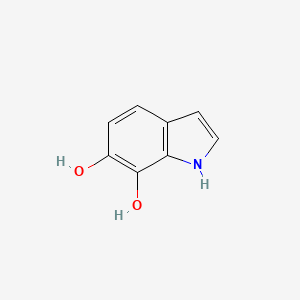
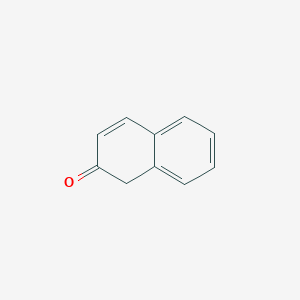
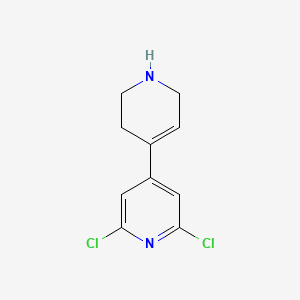
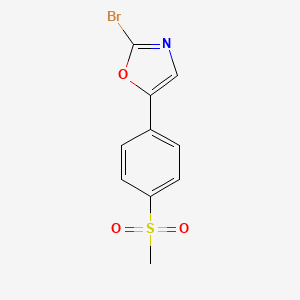
![6-O-benzyl 4-O-tert-butyl (4aR,8aR)-3-cyano-3,4a,5,7,8,8a-hexahydro-2H-pyrido[4,3-b][1,4]oxazine-4,6-dicarboxylate](/img/structure/B13120455.png)
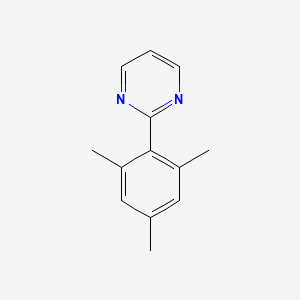
![3-Amino-2-methylimidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B13120470.png)
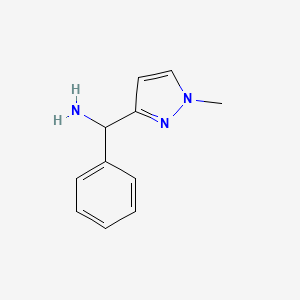
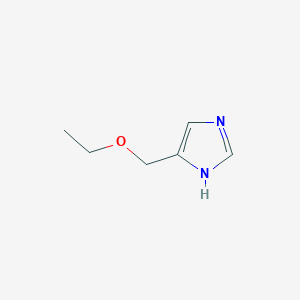
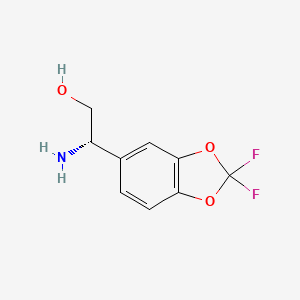

![benzyl N-[(2S)-1-[[1,2-dioxo-1-(pyridin-2-ylmethylamino)hexan-3-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate](/img/structure/B13120523.png)
